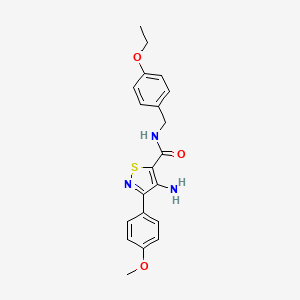
N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochromic Materials
Highly Stable Anodic Electrochromic Aromatic Polyamides : A study developed novel polyamides with inherent viscosities and good solubility in organic solvents, demonstrating their utility in creating tough, flexible polymer films with high thermal stability. These materials are essential for developing advanced electrochromic devices due to their excellent solubility and thermal properties (Liou & Chang, 2008).
Antioxidant Studies
Synthesis and Antioxidant Studies of Novel N-Substituted Compounds : Research has synthesized new series of N-substituted benzyl/phenyl compounds, demonstrating moderate to significant radical scavenging activity. These findings indicate the potential for these compounds to serve as templates for designing more potent biologically active compounds, highlighting their relevance in developing new antioxidant therapies (Ahmad et al., 2012).
Anticancer and Antimicrobial Activity
Synthesis, Cytotoxic and Antioxidant Evaluation : Novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their cytotoxic and antioxidant activities. This research demonstrates the potential therapeutic applications of these compounds in cancer treatment, with certain derivatives showing significant inhibitory activity against cancer cell lines (Hussain, 2016).
HIV Integrase Inhibitors
Solid-state Tautomeric Structure and Invariom Refinement : A novel and potent HIV integrase inhibitor was studied for its conformation and tautomeric structure. This research contributes to our understanding of HIV integrase inhibitors' molecular structures, offering insights into developing new antiviral drugs (Bacsa et al., 2013).
Antimicrobial Analogs
Microwave Induced Synthesis of Fluorobenzamides : This study synthesized new fluorobenzamide derivatives containing thiazole and thiazolidine, showing promising antimicrobial activity. The presence of a fluorine atom significantly enhanced the antimicrobial efficacy of these compounds, indicating their potential as novel antimicrobial agents (Desai et al., 2013).
Reactivity Studies
Reactivity of Oximes with Ethyl Glyoxylate : Research explored the reactivity of α-hydroxyamino oximes, leading to the synthesis of compounds with potential applications in organic synthesis and medicinal chemistry. This study enhances our understanding of the reactivity patterns of these oximes, contributing to the development of novel synthetic methodologies (Nikolaenkova et al., 2019).
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-27-16-9-15(10-17(11-16)28-2)22-20(26)18-6-7-19(25)24(23-18)12-13-4-3-5-14(21)8-13/h3-11H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSYUSOQIIIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

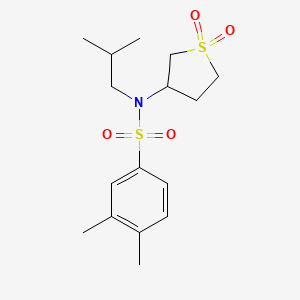
![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
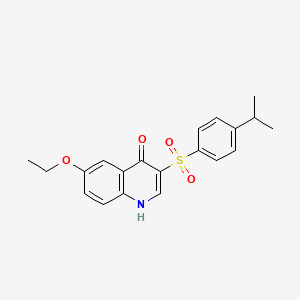
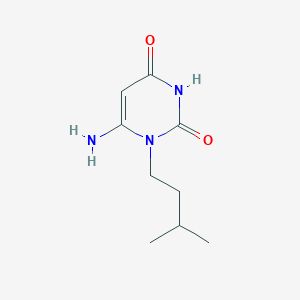
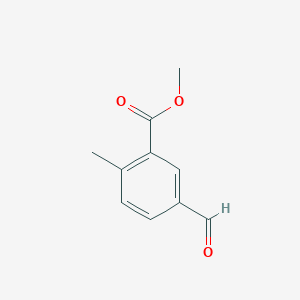
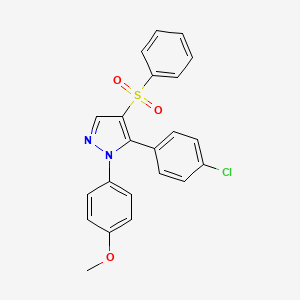
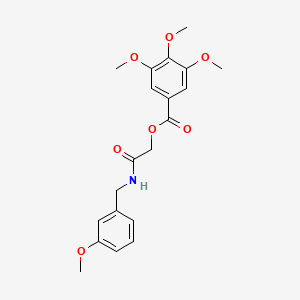
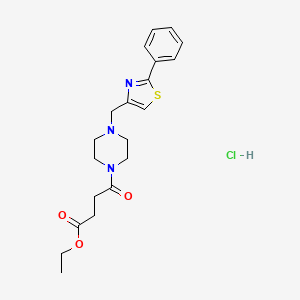

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)
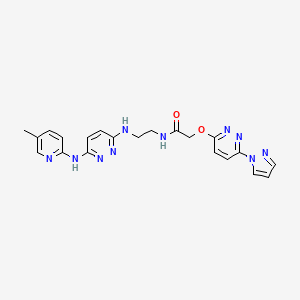
![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2779916.png)
